Product packaging for Cesamet(Cat. No.:CAS No. 56496-90-3)

Cesamet

Cat. No.: B1212946
CAS No.: 56496-90-3
M. Wt: 372.5 g/mol
InChI Key: GECBBEABIDMGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cesamet, with the active ingredient nabilone, is a synthetic cannabinoid approved for the treatment of nausea and vomiting associated with cancer chemotherapy in patients who have failed to respond adequately to conventional antiemetic treatments . Its primary research value lies in its action as a partial agonist at both the Cannabinoid receptor 1 (CB1R) and Cannabinoid receptor 2 (CB2R), mimicking the structure and pharmacological activity of delta-9-tetrahydrocannabinol (Δ⁹-THC) while being considered to have twice its potency . This mechanism allows scientists to use nabilone as a tool to probe the diverse functions of the endocannabinoid system, which is involved in physiological processes such as inflammation, pain, learning, memory, and emotional regulation . Beyond its approved indication, research has explored the potential of nabilone in other areas, including as an adjunct analgesic for chronic neuropathic pain conditions, such as fibromyalgia and multiple sclerosis-related spasticity . From a pharmacokinetic perspective, nabilone is completely absorbed from the gastrointestinal tract and undergoes extensive hepatic metabolism by multiple cytochrome P450 enzymes, producing several metabolites whose activities are not fully characterized . The parent compound has a short plasma half-life of approximately 2 hours, though the half-life of its metabolites is considerably longer, around 35 hours . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36O3 B1212946 Cesamet CAS No. 56496-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBBEABIDMGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860624
Record name 1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]pyran-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56496-90-3
Record name 3-(1,1-Dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56496-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Dibenzo(b,d)pyran-9-one, 3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Preclinical Pharmacological Characterization of Nabilone

Ligand-Receptor Interaction and Functional Signaling

Nabilone (B1677615) exerts its pharmacological effects primarily through interaction with the cannabinoid receptor system. fda.gov It functions as an agonist at these receptors, initiating a cascade of intracellular signaling events that define its activity profile.

Nabilone demonstrates binding to both cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors (GPCRs). researchgate.netnih.gov The CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are found predominantly in peripheral tissues and immune cells. aacrjournals.org

Research indicates that nabilone possesses a modestly higher affinity for the CB1 receptor compared to the CB2 receptor. researchgate.netnih.gov The binding affinity ratio for CB1 versus CB2 is approximately 2:1. researchgate.net This classifies nabilone as a non-selective cannabinoid agonist, as it activates both receptor subtypes. nih.govresearchgate.netfrontiersin.org Its binding potency at the CB1 receptor is considered to be on par with other potent cannabinoid agonists. biorxiv.org

Binding Affinity of Nabilone at Cannabinoid Receptors

ReceptorBinding Affinity (Ki)Selectivity
Cannabinoid Receptor 1 (CB1)Low nanomolar (nM) rangeNon-selective, with ~2-fold preference for CB1 researchgate.netnih.gov
Cannabinoid Receptor 2 (CB2)Low nanomolar (nM) range

Nabilone is characterized as a partial agonist at both CB1 and CB2 receptors. wikipedia.orgnih.govalzforum.org Unlike a full agonist, which elicits a maximal response from the receptor, a partial agonist produces a submaximal response even when all receptors are occupied. The efficacy of a partial agonist like nabilone is influenced by the specific cellular environment, including the density of receptors in a given tissue. nih.gov Although it is considered a weak partial agonist, its pharmacological activity is significant and reported to be approximately twice as active as Δ⁹-THC. nih.govdrugbank.com

As a CB1 and CB2 receptor agonist, nabilone modulates several intracellular signaling pathways that are downstream of these GPCRs. mdpi.com The canonical signaling pathway for CB1 and CB2 receptors involves coupling to inhibitory G-proteins (Gi/o). aacrjournals.orgimrpress.combiorxiv.org

A primary consequence of CB1 and CB2 receptor activation by an agonist is the inhibition of adenylyl cyclase activity. mdpi.comimrpress.comiowamedicalmarijuana.org This enzyme is responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, nabilone decreases intracellular cAMP levels, which in turn affects numerous downstream cellular functions. mdpi.comfrontiersin.org This mechanism is a hallmark of Gi/o-coupled receptor activation. imrpress.com

In addition to modulating adenylyl cyclase, cannabinoid receptor activation stimulates the mitogen-activated protein kinase (MAPK) signaling cascade. mdpi.comfrontiersin.orgmdpi.com This includes the activation of key kinases such as extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). aacrjournals.orgmdpi.com Activation of these pathways can influence a variety of cellular processes, including gene expression, cell proliferation, and survival. mdpi.commdpi.com For instance, CB1 receptor-mediated activation of MAPK can lead to the induction of transcription factors like Krox-24. mdpi.com In some cancer cell lines, cannabinoid-induced activation of the ERK1/2 pathway has been shown to be dependent on the transactivation of the epidermal growth factor receptor (EGFR). aacrjournals.org

Following agonist binding and activation, GPCRs like the CB1 and CB2 receptors are targeted by G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor. biorxiv.orgmdpi.com This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin1 and β-arrestin2). mdpi.comresearchgate.netpromega.com The recruitment of β-arrestin serves multiple functions: it desensitizes G-protein-mediated signaling, can initiate its own G-protein-independent signaling cascades, and promotes the internalization (endocytosis) of the receptor from the cell surface. mdpi.comresearchgate.net This process of internalization leads to a reduction in the number of available receptors, which can contribute to the development of tolerance over time. mdpi.com Studies indicate that cannabinoid receptors preferentially recruit β-arrestin2 over β-arrestin1. biorxiv.org As a cannabinoid agonist, nabilone is understood to trigger this entire process of β-arrestin recruitment and subsequent receptor internalization dynamics. mdpi.com

Summary of Nabilone-Modulated GPCR Signaling Pathways

PathwayEffect of Nabilone (via CB1/CB2)Key Mediators
Adenylyl CyclaseInhibition mdpi.comfrontiersin.orgGi/o protein
MAPKActivation mdpi.commdpi.comERK1/2, p38, JNK
β-ArrestinRecruitment biorxiv.orgmdpi.comβ-arrestin1, β-arrestin2

Interactions with Other Molecular Targets and Receptor Heteromers

While nabilone primarily functions as a weak partial agonist at the cannabinoid-1 (CB1) and cannabinoid-2 (CB2) receptors, its molecular interactions extend to other targets. drugbank.comwikipedia.orgalzdiscovery.org Research indicates that cannabinoids can form receptor heteromers, which are complexes of two or more different receptor types. Notably, CB1 and CB2 receptors can form CB1R-CB2R heteromers, which are found abundantly in the basal ganglia on postsynaptic neurons. frontiersin.org The formation of these heteromers presents a unique target, and modulating them could potentially reduce the side effects associated with activating individual receptor types. frontiersin.org

Beyond cannabinoid receptors, studies suggest that nabilone may have indirect effects on other receptor systems. For instance, it has been proposed that nabilone might indirectly manipulate serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors. nih.govresearchgate.net Furthermore, the broader class of cannabinoids has been shown to interact with a variety of other molecular targets, although the direct interaction of nabilone with these is less characterized. These targets include Transient Receptor Potential (TRP) channels such as TRPV1, TRPV2, TRPA1, and TRPM8, as well as the orphan G-protein coupled receptor (GPR55) and peroxisome proliferator-activated receptors (PPARs). bjbms.org In certain cancer cell lines, cannabinoid treatment has been linked to the activation of the Epidermal Growth Factor Receptor (EGFR) and its relative HER2/neu, suggesting a cross-communication between these signaling pathways. aacrjournals.org

Preclinical Pharmacodynamics in Model Systems

The effects of nabilone have been extensively studied in various preclinical models, revealing a complex pharmacodynamic profile that encompasses actions at the cellular level and translates to observable behavioral and physiological changes in whole-animal models. researchgate.netoup.comagriculturejournals.cz

In Vitro Cellular and Tissue-Level Responses

Studies using isolated cells and tissues have been crucial in dissecting the molecular mechanisms underlying nabilone's effects.

Receptor Activation in Cell Lines

In various human cancer cell lines, the activation of cannabinoid receptors by compounds like nabilone triggers a cascade of intracellular signaling events. aacrjournals.org For example, in glioblastoma and lung carcinoma cell lines, cannabinoid treatment promotes mitogenic kinase signaling. aacrjournals.org This process involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates pathways like the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2) and the prosurvival protein kinase B (Akt/PKB) pathway. aacrjournals.orgoncotarget.com This receptor cross-talk is reportedly mediated by the shedding of growth factor precursors by the enzyme TACE/ADAM17. aacrjournals.org

In other contexts, cannabinoid receptor activation can lead to different outcomes. In susceptible tumor cells, it can induce apoptosis (programmed cell death) by promoting a sustained accumulation of ceramide. diva-portal.org Studies on epidermal cell lines (PDV.C57 and HaCa4) have shown that activating CB1/CB2 receptors leads to anti-proliferative effects and the apoptotic death of tumorigenic cells, while not affecting non-transformed cells. oncotarget.com

Cell LineCannabinoid EffectMediating PathwayReference
U373-MG (Glioblastoma), NCI-H292 (Lung Carcinoma) Accelerated cell proliferationCB Receptor → TACE/ADAM17 → EGFR Transactivation → ERK1/2 & Akt/PKB activation aacrjournals.org
MCF-7, EFM-19, T47D (Breast Cancer), DU145 (Prostate Cancer) Antiproliferative effectsCB Receptor activation aacrjournals.org
PDV.C57, HaCa4 (Epidermal Cells) Anti-proliferative effect, apoptosis of tumorigenic cellsCB1/CB2 Receptor activation oncotarget.com
PC-3 (Prostate Cancer) Stimulation of cell survival pathwaysCB Receptor → PI3K/Akt → Raf-1/ERK1/2 → NGF induction oncotarget.com
Various Tumor Cells Apoptosis inductionCB Receptor → Enhanced de novo ceramide synthesis diva-portal.org
Neurotransmitter Release Modulation in Synaptic Preparations

A key mechanism of cannabinoid action in the nervous system is the modulation of neurotransmitter release. nih.govnih.gov Activation of presynaptic CB1 receptors, which are widespread in the central and peripheral nervous systems, inhibits the release of several neurotransmitters. nih.gov This includes the suppression of both excitatory neurotransmitters, such as glutamate, and inhibitory neurotransmitters, like gamma-aminobutyric acid (GABA). nih.gov Nabilone, by acting as a CB1 receptor agonist, mimics this endogenous process. nih.gov This modulation of synaptic transmission is believed to be a primary contributor to many of nabilone's therapeutic effects, including its antiemetic properties, by influencing neuronal circuits in brain regions like the vomiting center. nih.govpatsnap.com

In Vivo Behavioral and Physiological Effects in Animal Models

Studies in animal models have demonstrated a range of behavioral and physiological effects of nabilone, providing a systemic understanding of its pharmacodynamics.

Central Nervous System Modulatory Effects (e.g., motor control, nociceptive processing, cognitive alterations)

Nabilone exerts complex and dose-dependent effects on the central nervous system. fda.gov

Nociceptive Processing: Nabilone has consistently shown anti-nociceptive (pain-reducing) properties in various animal models of pain, including those for inflammatory, neuropathic, and chronic pain. oup.comnih.govcanada.ca It has been found to have antihyperalgesic actions in rat models of acute inflammation. oup.com The activation of CB2 receptors, in particular, has been linked to antinociceptive effects by inhibiting the hyperactivity of primary afferent nerve fibers. frontiersin.org

Motor Control: A common effect observed in animal studies is the impairment of motor control. Ataxia (a lack of voluntary coordination of muscle movements) has been reported in rats, dogs, and rhesus monkeys following nabilone administration. alzdiscovery.orghres.cahres.ca Hypoactivity (decreased bodily movement) is another frequently noted motor effect. hres.ca

Cognitive and Behavioral Alterations: Preclinical studies in dogs and monkeys demonstrated cannabinoid-like subjective effects. fda.gov In rats, nabilone was found to possess anti-anxiety properties. researchgate.netoup.com Interestingly, one study noted that while THC impaired place learning in a water maze task in rats, nabilone did not, suggesting potential differences in their cognitive impact. alzdiscovery.org In rhesus monkeys, nabilone administration was associated with slight to moderate decreases in body weight gain over a one-year period. hres.ca Animal models of anticipatory nausea have shown nabilone to be effective, performing significantly better than both placebo and the conventional antiemetic ondansetron. researchgate.net

Animal ModelCNS EffectSpecific FindingReference
Rat Nociceptive ProcessingAntihyperalgesic actions in carrageenan model of acute inflammation. oup.com
Rat BehavioralAntianxiety effects. researchgate.netoup.com
Rat CognitiveDid not impair place learning in a water maze task. alzdiscovery.org
Rat Motor ControlAtaxia appeared at a dose of 2.0 mg/kg. alzdiscovery.org
Dog Motor ControlAtaxia, sedation, tremors. hres.ca
Rhesus Monkey Motor ControlAtaxia and hypoactivity. hres.ca
Various Nociceptive ProcessingAnti-nociceptive effects in models of inflammatory and neuropathic pain. nih.govcanada.ca
Peripheral System Interactions (e.g., gastrointestinal function, immune responses)

Nabilone, a synthetic cannabinoid, exerts significant effects on peripheral systems, primarily through its interaction with the endocannabinoid system (ECS). patsnap.com The ECS is a crucial regulator of numerous physiological processes, including those in the gastrointestinal tract and the immune system. drugbank.comnih.gov Nabilone's activity is mediated through its binding to cannabinoid receptors, specifically CB1 and CB2 receptors, which are distributed throughout the peripheral nervous system and various peripheral tissues. patsnap.comdrugbank.com

Gastrointestinal Function

The endocannabinoid system plays a pivotal role in regulating gastrointestinal motility, secretion, barrier function, and visceral sensation. unescochairnapoli.itresearchgate.net Nabilone's interaction with this system can influence these functions.

Preclinical studies have demonstrated that cannabinoids can modulate gastrointestinal motility. mdpi.com Activation of CB1 receptors, which are present in the enteric nervous system, generally leads to a reduction in gastrointestinal motility and intestinal secretions. researchgate.netresearchgate.net This is achieved by inhibiting the release of excitatory neurotransmitters. researchgate.net While much of the direct research has focused on other cannabinoids like dronabinol (B3416174) (synthetic THC), the similar mechanisms of action suggest that nabilone would produce comparable effects on gut motility. nih.gov For instance, dronabinol has been shown to slow gastric emptying. nih.gov Nabilone is completely absorbed from the gastrointestinal tract after oral administration. drugbank.comfda.gov

Table 1: Effects of Cannabinoid Receptor Activation on Gastrointestinal Function

ReceptorLocation in GI TractEffect of ActivationReference
CB1 Enteric nervous system, epithelial cellsInhibits neurotransmitter release, reduces motility and secretion researchgate.netscielo.org.mx
CB2 Immune cells in gut mucosaModulates inflammatory response researchgate.netscielo.org.mx

Immune Responses

Nabilone's interaction with the immune system is primarily mediated through CB2 receptors, which are predominantly found on immune cells, including those in the spleen and other lymphoid tissues. patsnap.comdrugbank.comdrugs.com This interaction is believed to be responsible for the potential immunosuppressive and anti-inflammatory properties of cannabinoids. patsnap.comdrugs.com

The activation of CB2 receptors can modulate the release of cytokines, which are key signaling molecules in the immune system responsible for inflammation. scielo.org.mx Preclinical research suggests that cannabinoids can have complex effects on immune function, exhibiting both pro- and anti-inflammatory as well as stimulatory and inhibitory actions. canada.ca For example, some cannabinoids have been shown to reduce the production of pro-inflammatory cytokines like IL-12 and increase the production of anti-inflammatory cytokines. nih.gov

Specifically, cannabinoids can influence the development of T helper cells, which are crucial for coordinating immune responses. nih.gov Studies have shown that THC, a compound mimicked by nabilone, can suppress the Th1 immune response and promote the Th2 response through actions on both CB1 and CB2 receptors. nih.gov The activation of CB2 receptors has also been linked to the induction of apoptosis (programmed cell death) in lymphocytes and the inhibition of neutrophil recruitment to sites of inflammation. frontiersin.org

Table 2: Preclinical Findings on Cannabinoid Modulation of Immune Responses

Cannabinoid TypeModelKey FindingsReference
Synthetic CannabinoidsAnimal models of inflammationUpregulation of CB2 receptors and reduction of colonic inflammation. frontiersin.org
THCIn vitro studiesReduces Th1 biasing activity and increases Th2 biasing activity. nih.gov
Endocannabinoids (AEA)In vitro studiesInduces lymphocyte apoptosis and inhibits neutrophil recruitment. Inhibits Th1 and Th17 responses. frontiersin.org

While the precise mechanisms of nabilone's immunomodulatory effects are still under investigation, its activity at CB2 receptors provides a clear pathway for its interaction with the peripheral immune system. drugs.com This interaction forms the basis for ongoing research into the therapeutic potential of cannabinoids for inflammatory conditions. nih.gov

Metabolic Fate and Biotransformation Pathways of Nabilone

Characterization of Metabolic Pathways and Enzyme Systems

Two major metabolic pathways have been suggested for the biotransformation of nabilone (B1677615). drugbank.comfda.govwikidoc.org

One metabolic pathway involves the stereospecific enzymatic reduction of the 9-keto moiety of nabilone. fda.govwikidoc.orgfda.govhres.ca This process yields isomeric carbinol metabolites, specifically the RRS and SSS carbinols. hres.capharmascience.com This reduction is considered a minor pathway in humans but appears to be of major importance in dogs. hres.catandfonline.comnih.gov

A second significant metabolic pathway is the direct enzymatic oxidation of nabilone. drugbank.comhres.cahres.ca This primarily involves oxidation of the aliphatic side chain, such as at the penultimate carbon of the dimethylheptyl side chain, to produce hydroxylic and carboxylic analogues. fda.govnih.govwikidoc.orgfda.gov This oxidative pathway is thought to be the more important route in humans. hres.cahres.cahres.ca

Nabilone undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. smolecule.comnih.gov In vitro studies using human liver microsomes have provided insight into the involvement of specific CYP isoforms. Nabilone does not significantly inhibit CYP1A2, CYP2A6, CYP2C19, or CYP2D6. drugs.comwikidoc.org However, it shows weak inhibitory effects on CYP2E1 and CYP3A4 (when testosterone (B1683101) is the substrate) and is a moderate inhibitor of CYP2C8 and CYP2C9. drugs.com While extensive metabolism by multiple P450 isoforms is evident, pharmacokinetic interactions with drugs metabolized by CYP enzymes are considered unlikely due to the very low plasma concentrations of nabilone achieved clinically. nih.govdrugs.com

Identification and Structural Elucidation of Metabolites

Metabolism of nabilone is extensive, leading to the identification of several metabolites. drugbank.comsmolecule.comfda.govdrugs.comwikidoc.orgmedscape.com Circulating metabolites in humans include isomeric carbinols formed by the reduction of the 9-keto group. nih.gov A diol metabolite formed by the reduction of the 9-keto group and oxidation at the penultimate carbon of the dimethylheptyl side chain has been identified in feces. fda.govnih.govwikidoc.orgfda.gov Hydroxylic and carboxylic analogues are also produced through direct oxidation and are thought to account for remaining plasma radioactivity after carbinol metabolites are extracted. drugbank.comsmolecule.comnih.gov Nabilone carbinol, also known as Canbisol, is a synthetic cannabinoid and a metabolite of nabilone. ontosight.ai

Distribution and Excretion Profiles in Preclinical Species

Nabilone is rapidly absorbed and extensively metabolized in preclinical species such as rats, dogs, and monkeys. hres.capharmascience.comhres.ca The route and rate of elimination of nabilone and its metabolites are similar to those observed with other cannabinoids, including delta-9-THC. drugbank.comfda.govfda.gov The major excretory pathway is the biliary system, with elimination primarily occurring in the feces. drugbank.comsmolecule.comfda.govdrugs.comwikidoc.orgfda.govhres.camedscape.compharmascience.comhres.canih.gov

In dogs and monkeys, the disposition of 14C-nabilone has been examined. nih.govresearchgate.netscite.ai The stereoselective enzymatic reduction of the 9-keto moiety is a major metabolic pathway in dogs but only a minor one in monkeys. tandfonline.comnih.govscite.ai This difference leads to species-specific metabolite profiles. tandfonline.comnih.gov In dogs, the long half-lived carbinol metabolites accounted for a significant percentage (77%) of circulating 14C, compared to only 19% in monkeys 48 hours after administration. tandfonline.comnih.govscite.ai Accumulation of carbinol metabolites has been observed in the brain tissue of dogs, with concentrations significantly higher than in plasma. tandfonline.comnih.govscite.ai This accumulation in dogs has been linked to observed central nervous system toxicity. tandfonline.comnih.govscite.ai In contrast, no such accumulation of nabilone or its carbinol metabolites was observed in the brains of monkeys. tandfonline.comnih.govscite.ai Studies with liver supernatants from rats, dogs, and monkeys indicate that the enzymatic reduction to carbinol metabolites is a viable pathway in these species, but a distinct species difference exists in the subsequent metabolism and/or elimination of these metabolites between dogs and monkeys. nih.gov Following intravenous administration in humans, approximately 67% of nabilone and its metabolites were eliminated in feces and about 22% in urine within 7 days. drugbank.comsmolecule.comdrugs.comwikidoc.orgfda.govnih.gov After oral administration, about 60% was recovered in feces and about 24% in urine. drugbank.comsmolecule.comfda.govwikidoc.orgfda.gov

Preclinical Excretion Data

SpeciesRoute of Administration% Excreted in Feces (approx.)% Excreted in Urine (approx.)Primary Excretory Pathway
HumanIntravenous67 drugbank.comsmolecule.comdrugs.comwikidoc.orgfda.govnih.gov22 drugbank.comsmolecule.comdrugs.comwikidoc.orgfda.govnih.govBiliary system drugbank.comsmolecule.comfda.govwikidoc.orgfda.gov
HumanOral60 drugbank.comsmolecule.comfda.govwikidoc.orgfda.gov24 drugbank.comsmolecule.comfda.govwikidoc.orgfda.govBiliary system drugbank.comsmolecule.comfda.govwikidoc.orgfda.gov
DogOral/IntravenousMajor pathway tandfonline.comMinor pathway tandfonline.comBiliary system tandfonline.com
MonkeyOral/IntravenousMajor pathway tandfonline.comMinor pathway tandfonline.comBiliary system tandfonline.com

Species Comparison of Carbinol Metabolite Circulation (48h post-administration)

Species% of Circulating 14C as Carbinol Metabolites (approx.)
Dog77 tandfonline.comnih.govscite.ai
Monkey19 tandfonline.comnih.govscite.ai
Human20 tandfonline.com

Structure Activity Relationship Sar and Analog Development for Cannabinoid Research Probes

Elucidation of Nabilone's Pharmacophore for Cannabinoid Receptor Interaction

The interaction of cannabinoids, including nabilone (B1677615), with cannabinoid receptors is governed by specific structural features, collectively known as the pharmacophore. Research into the structure-activity relationship (SAR) of synthetic cannabinoids structurally related to Δ⁹-THC has identified key pharmacophores crucial for cannabimimetic activity. nih.gov These include a phenolic hydroxyl group (PH) at the C-1 position, a C-3 side chain (SC), northern aliphatic hydroxyl group (NAH) functionalities at C-9 or C-11, and a southern aliphatic hydroxyl group (SAH) at C-6. nih.gov

Nabilone, a synthetic analog, maintains some of these critical features, allowing it to bind to and activate cannabinoid receptors. drugbank.comwikipedia.org Although structurally distinct from Δ⁹-THC, nabilone effectively mimics its pharmacological activity through its interaction with CB1R and CB2R. drugbank.com The presence of a ketone group at the 9-position in nabilone, in place of a hydroxyl or double bond as seen in some other cannabinoids, is tolerated without a loss of activity. govinfo.gov The specific arrangement of functional groups in nabilone allows for productive binding interactions within the orthosteric binding site of cannabinoid receptors. acs.org

Synthetic Modifications and Derivatives for Enhanced Receptor Selectivity and Potency

Synthetic modifications of the cannabinoid structure, including the nabilone template, have been extensively explored to develop analogs with altered receptor affinity, selectivity, and potency, serving as valuable research probes. The hexahydrocannabinol (B1216694) template, which is related to nabilone, has been a focus for SAR studies, particularly concerning modifications to the C3 side chain. researchgate.net Efforts have been made to optimize this side chain with varying lengths and terminal substitutions to enhance receptor interactions. researchgate.net

For instance, a nabilone analog designated AM8936, featuring a C6′-cyano-substituted side chain, was identified as a promising analog for further development and a tool for in vivo studies. researchgate.net The introduction of specific groups, such as electrophilic isothiocyanato, photoactivatable azido, and polar cyano moieties, at judiciously chosen positions within the hexahydrocannabinol template has led to the development of novel cannabinergic probes designed to stabilize cannabinoid receptors through tight binding interactions. researchgate.net These modifications can result in monofunctionalized or even bifunctionalized probes capable of interacting at potentially distinct sites within the cannabinoid receptor binding domains. researchgate.net

Further synthetic efforts have focused on developing enantioenriched forms of nabilone and its derivatives, as enantiomeric purity is crucial for optimal ligand binding and receptor potentiation in biological assays. hawaii.edu The total synthesis of functionalized tricyclic classical cannabinoids derived from enantioenriched nabilone has been described, employing simple functional group manipulations. hawaii.edu

Studies involving adamantyl cannabinoids, which are structurally related to Δ⁸-THC and feature a 3-(1-adamantyl) substituent, have also provided insights into how modifications influence CB1 and CB2 affinities and selectivities. nih.gov Analogs with improved pharmacological profiles have been identified through exploring the SAR of these compounds with modified northern aliphatic hydroxyl (NAH) substituents. nih.gov For example, 9-hydroxymethyl hexahydrocannabinol (AM4054) exhibited high CB1 affinity and a full agonist profile, while an 11-hydroxymethyl cannabinol (B1662348) analog (AM4089) showed a partial agonist profile with high affinity and moderate selectivity for rCB1 over hCB2. nih.gov These studies demonstrate that strategic synthetic modifications can lead to the development of potent and potentially selective cannabinoid research probes. nih.gov

Comparative SAR Analysis with Endogenous Cannabinoids and Other Synthetic Ligands

Comparative SAR analysis reveals that while nabilone mimics the activity of Δ⁹-THC, there are differences in their interactions with cannabinoid receptors and their potency. Nabilone is considered to be approximately twice as active as Δ⁹-THC, despite being structurally distinct. drugbank.com Both compounds act as partial agonists at CB1 and CB2 receptors. drugbank.comwikipedia.org

Endogenous cannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are the naturally occurring ligands for CB1 and CB2 receptors. tandfonline.commdpi.com These endocannabinoids also interact with other targets, including transient receptor potential (TRP) channels. frontiersin.org AEA, for instance, is an endogenous agonist for TRPV1. frontiersin.org

Synthetic cannabinoids encompass a wide range of chemical structures beyond the classical cannabinoids like THC and nabilone, including nonclassical cannabinoids, amino-alkylindoles, and eicosanoids. mdpi.com Many synthetic cannabinoids are utilized in pharmacological studies to investigate SAR, receptor binding, and mechanisms of action. mdpi.com Some synthetic compounds exhibit significantly higher potency at CB1 receptors compared to Δ⁹-THC. tandfonline.com For example, JWH-210, a naphthoylindole, acts as a potent agonist at both CB1 and CB2 receptors with low nanomolar Ki values. tandfonline.com In contrast, other synthetic cannabinoids like JWH-071 show micromolar affinity for both receptors. tandfonline.com While many synthetic cannabinoids are non-selective for CB1 and CB2, some exhibit selectivity, such as AM-1221 and A-836,339, which show preference for CB2 receptors. tandfonline.com

The binding poses of agonists within the CB1 and CB2 receptors are remarkably similar, and the critical residues involved in receptor activation are nearly identical between the active conformations of both receptors. mdpi.com This structural similarity in the binding pockets explains why many cannabinoids, including nabilone and Δ⁹-THC, can interact with both receptor subtypes. drugbank.commdpi.com However, subtle structural differences between ligands, as explored through SAR studies and the development of synthetic derivatives, can lead to variations in binding affinity, efficacy (agonist, partial agonist, or antagonist), and selectivity between CB1 and CB2 receptors. tandfonline.comnih.gov This comparative analysis highlights the complexity of cannabinoid-receptor interactions and the potential for designing ligands with tailored pharmacological profiles for specific research applications.

Advanced Research Methodologies for Nabilone Investigation

Biochemical and Biophysical Assays for Receptor-Ligand Interactions

These assays focus on the direct interaction between nabilone (B1677615) and its target receptors, primarily CB1 and CB2. They provide quantitative data on binding characteristics and can offer insights into the conformational changes induced by ligand binding.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for quantifying the affinity of a ligand for its receptor. This method involves using a radioactively labeled ligand that binds specifically to the receptor. The binding of unlabeled test compounds, such as nabilone, is then measured by their ability to displace the radiolabeled ligand from the receptor binding site.

For cannabinoid receptors, tritiated synthetic cannabinoid receptor agonists, such as [³H]CP55,940 or [³H]WIN55,212-2, have been successfully used as radioligands to demonstrate the existence of cannabinoid receptors in neural and peripheral tissues and to characterize ligand binding acs.orgoup.comnih.gov. [¹²⁵I]AM251, a CB1 selective radioligand, has also been shown to be an effective radioprobe for in vitro binding assays of CB1 compounds kuleuven.be.

Competitive radioligand displacement assays are used to determine the binding affinities (Kᵢ values) of compounds for human CB1R and CB2R acs.orgacs.org. These assays typically involve incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound acs.orgacs.orgfrontiersin.orgbiorxiv.org. The amount of bound radioligand is measured, and the Kᵢ value, representing the concentration of the test compound required to inhibit 50% of the radioligand binding, is calculated.

Studies using radioligand binding assays have shown that nabilone activates both CB1 and CB2 receptors acs.orgacs.org. The binding affinity of compounds for CB2R can be evaluated using membranes from cells transfected with CB2R and a radioligand like [³H]CP-55,940 acs.org. Similarly, affinity for CB1R is evaluated using membranes from cells expressing CB1R acs.org.

GTPγS Binding Assays

GTPγS binding assays are a functional measure of G protein-coupled receptor (GPCR) activation. Cannabinoid receptors (CB1 and CB2) are GPCRs that primarily couple to pertussis toxin-sensitive G proteins of the Gᵢ/Gₒ family frontiersin.orgnih.govnih.goveurofinsdiscovery.com. Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein nih.gov. This leads to the dissociation of the Gα-GTP complex from the Gβγ dimer, allowing both subunits to modulate downstream effectors nih.gov.

The GTPγS binding assay measures the stimulation of binding of a non-hydrolyzable analog of GTP, guanosine-5'-O-[γ-³⁵S]-triphosphate ([³⁵S]GTPγS), to the Gα subunit nih.govolemiss.educore.ac.uk. This assay provides a direct measure of receptor-mediated G protein activation and can be used to determine the efficacy of a ligand (i.e., whether it acts as a full agonist, partial agonist, or antagonist) nih.gov.

In the context of cannabinoid receptors, agonists stimulate the binding of [³⁵S]GTPγS in a concentration-dependent manner nih.gov. The maximal stimulation of [³⁵S]GTPγS binding indicates the ligand's efficacy nih.gov. While effective for measuring functional efficacy for CB2, the GTPγS assay has been reported to be less effective for CB1 in some studies, although the reasons for this can be complex and depend on assay conditions olemiss.edu. The establishment of an efficient GTPγS assay for specific GPCRs can be challenging due to the varying requirements for factors like GDP, Mg²⁺, and Na⁺ concentrations olemiss.edu.

Surface Plasmon Resonance and Other Label-Free Techniques

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for real-time monitoring of molecular interactions, including the binding of ligands to receptors. SPR measures changes in refractive index that occur when a molecule binds to a ligand immobilized on a sensor surface researchgate.netresearchgate.net. This technique can provide detailed kinetic information about the binding process, including association (k_on) and dissociation (k_off) rates, as well as equilibrium binding constants (K_D).

SPR has been used to study the binding kinetics of synthetic cannabinoids to cannabinoid receptors researchgate.net. This method offers advantages such as high sensitivity, low sample consumption, and high-throughput capability, making it useful for assessing receptor affinity and differentiating affinity differences among structurally similar analogs researchgate.net. SPR experiments have been performed with cannabinoid receptors, providing insights into ligand-receptor interactions ub.edu.

Other label-free techniques, such as plasmon waveguide resonance spectroscopy, can also be useful for studying receptor-ligand interactions, particularly for assessing low-affinity interactions and indicating that distinct ligands can stabilize multiple active conformations of the CB1 receptor nih.gov.

Functional Cellular and Organ Bath Assays

Beyond direct binding, it is essential to evaluate the functional consequences of nabilone's interaction with cannabinoid receptors in cellular and tissue contexts. These assays measure downstream signaling events and physiological responses.

Adenylyl Cyclase and Reporter Gene Assays

Cannabinoid receptors, particularly CB1 and CB2, are known to couple negatively to adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels upon agonist activation frontiersin.orgnih.govnih.govsigmaaldrich.cnviamedica.pl. Adenylyl cyclase assays measure the activity of this enzyme and the resulting changes in cAMP levels. Agonist binding to CB1 or CB2 receptors inhibits forskolin-stimulated AC activity, resulting in decreased cAMP formation frontiersin.orgnih.govviamedica.pl. This provides a functional measure of receptor activation.

Reporter gene assays are cell-based assays that utilize a reporter gene (such as luciferase) under the control of a promoter that is responsive to the activation of a specific signaling pathway. For cannabinoid receptors, reporter assays can be designed to detect changes in pathways downstream of receptor activation, such as those involving cAMP or calcium signaling. For example, some CB1 reporter assays use a luciferase reporter gene functionally linked to genetic response elements that are activated by transcription factors (like NFAT) that are modulated by calcium signaling downstream of CB1 activation indigobiosciences.com. Quantifying changes in reporter gene activity provides a sensitive and dose-dependent measure of drug-induced changes in receptor activity indigobiosciences.com. While cAMP accumulation assays have been used to test novel compounds at CB1 and CB2 receptors, reporter gene assays can also be employed to assess the functional effects of cannabinoids researchgate.netrsc.org.

Calcium Flux and Ion Channel Activity Assays

Cannabinoid receptor activation can modulate ion channel activity, particularly calcium and potassium channels frontiersin.orgnih.govnih.govsigmaaldrich.cnviamedica.pl. CB1 receptors, through coupling to Gᵢ/Gₒ proteins, can inhibit N-type and P/Q-type voltage-operated calcium channels and stimulate inwardly rectifying potassium channels nih.govnih.govsigmaaldrich.cnviamedica.pl. This modulation of ion flow impacts neuronal excitability and neurotransmitter release frontiersin.orgviamedica.plnih.govpharmacists.ca.

Calcium flux assays measure changes in intracellular calcium concentrations, which can be triggered or modulated by receptor activation and subsequent ion channel activity. Cell-based calcium mobilization assays have been developed and used to evaluate the functional activities of synthetic cannabinoids at CB1 and CB2 receptors acs.org. These assays can help determine whether a compound acts as an agonist or antagonist by measuring its effect on calcium signaling.

Assays directly measuring ion channel activity, such as patch-clamp electrophysiology, can provide detailed information on how nabilone affects the conductance and kinetics of specific calcium or potassium channels modulated by cannabinoid receptors. While not explicitly detailed for nabilone in the provided snippets, the known coupling of CB1 receptors to the inhibition of voltage-sensitive calcium channels and stimulation of potassium channels suggests that such assays are relevant for a comprehensive understanding of nabilone's functional effects frontiersin.orgnih.govnih.govsigmaaldrich.cnviamedica.plpnas.orgmdpi.comscielo.br.

Data Tables

Based on the search results, specific quantitative data for nabilone across all these assay types is not consistently available in a format suitable for comprehensive tables within the strict constraints of this response. However, the search results provide examples of the types of data generated by these methodologies for cannabinoid ligands in general.

For example, radioligand binding assays yield Kᵢ values, which represent binding affinity. GTPγS assays provide measures of efficacy (e.g., Emax and EC₅₀ values for agonist stimulation). Functional assays like adenylyl cyclase or reporter gene assays also yield EC₅₀ or IC₅₀ values depending on whether the compound is an agonist or antagonist, and measures of maximal effect (Emax).

Below is a conceptual representation of the types of data that would be generated by these assays, based on the descriptions in the search results:

Assay TypeMeasurement ParameterTypical UnitsInformation Provided
Radioligand Binding AssayKᵢnM, µMReceptor Binding Affinity
GTPγS Binding AssayEmax% StimulationLigand Efficacy (Agonist/Partial Agonist)
EC₅₀nM, µMPotency in Stimulating G Protein Binding
Adenylyl Cyclase AssayIC₅₀nM, µMPotency in Inhibiting cAMP Production
Emax% InhibitionMaximal Inhibition of cAMP
Reporter Gene AssayEC₅₀ or IC₅₀nM, µMPotency in Modulating Reporter Activity
Emax% ModulationMaximal Effect on Reporter Activity
Surface Plasmon ResonanceK_DnM, µMEquilibrium Binding Affinity
k_on1/MsAssociation Rate
k_off1/sDissociation Rate
Calcium Flux AssayEC₅₀ or IC₅₀nM, µMPotency in Modulating Calcium Levels
Ion Channel Activity AssayIC₅₀ or EC₅₀nM, µMPotency in Modulating Channel Conductance

Detailed Research Findings

Detailed research findings regarding nabilone specifically across all these advanced methodologies are not comprehensively presented in the provided search results. However, the searches highlight the application of these techniques to study cannabinoid receptor ligands, including nabilone.

For instance, nabilone is identified as a synthetic cannabinoid that activates both CB1 and CB2 receptors acs.orgacs.org. Studies using radioligand binding assays confirm its binding affinity to these receptors acs.orgacs.org. Functional assays like GTPγS binding and adenylyl cyclase assays are standard methods used to characterize the activity of cannabinoid receptor ligands, and nabilone's classification as a partial agonist implies that these assays have been used to determine its efficacy and potency at CB1 and CB2 receptors drugbank.comnih.gov. Surface Plasmon Resonance is being increasingly used to study the binding kinetics of synthetic cannabinoids, a methodology applicable to nabilone researchgate.net. Cellular assays, including calcium flux and reporter gene assays, are employed to understand the downstream signaling consequences of cannabinoid receptor activation by compounds like nabilone acs.orgindigobiosciences.com.

While specific numerical data for nabilone from each assay type is not consistently available in the provided snippets, the literature confirms that these advanced methodologies are integral to the investigation of nabilone's interaction with the endocannabinoid system.

In Vivo Preclinical Research Paradigms and Experimental Designs

Preclinical in vivo research plays a crucial role in elucidating the biological effects of nabilone and its mechanisms of action. These studies often employ various animal models to assess behavioral, neurological, and physiological responses.

Behavioral Neuroscience Techniques (e.g., locomotor activity, pain models, cognitive assessments)

Behavioral neuroscience techniques are widely used to evaluate the effects of nabilone on various aspects of animal behavior. Studies have investigated its impact on locomotor activity, pain perception, and cognitive function.

In the context of pain research, animal models of acute and chronic pain have demonstrated the antinociceptive effects of cannabinoids, including nabilone oup.comoup.com. For instance, a study using the carrageenan-induced paw oedema model in rats showed that oral administration of nabilone reduced both oedema development and associated thermal hyperalgesia in a dose-related manner nih.gov.

Nabilone Dose (mg/kg, p.o.)Effect on Oedema DevelopmentEffect on Thermal Hyperalgesia
0.75ReducedReduced
1.5ReducedReduced
2.5ReducedReduced

Data based on a study using the carrageenan-induced paw oedema model in rats. nih.gov

Animal models of neuropathic pain have also indicated a potential therapeutic role for cannabinoids researchgate.net.

Regarding cognitive assessments, animal studies support the disruptive effects of Δ⁹-tetrahydrocannabinol (THC) administration on attention and memory performance, particularly during adolescence researchgate.net. While direct preclinical data on nabilone's specific cognitive effects in animal models were not extensively detailed in the search results, studies in healthy human volunteers have reported that nabilone can produce cognitive impairments, including effects on attention, working memory, psychomotor speed, and episodic memory researchgate.net.

Neuroimaging Approaches in Preclinical Models (e.g., PET, MRI for endocannabinoid metabolism)

Neuroimaging techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are employed in preclinical and clinical studies to investigate the effects of nabilone on the brain, including its influence on endocannabinoid metabolism.

Research is being conducted using PET and MRI to understand how nabilone affects the brain's natural cannabinoid system. One study aims to investigate the effects of nabilone on the levels of the endocannabinoid enzyme fatty acid amide hydrolase (FAAH) in the human brain using PET imaging with a specific probe, [¹¹C]CURB camh.camedpath.comtrialnavigator.comclinconnect.io. The study hypothesizes that exposure to nabilone, a synthetic THC analogue, will reduce FAAH levels in the brain medpath.com. This involves scanning sessions including MRI and PET scans with blood draws to measure FAAH levels camh.camedpath.com.

Advanced Analytical Chemistry Techniques for Nabilone and Metabolite Characterization

Advanced analytical chemistry techniques are essential for the qualitative and quantitative analysis of nabilone and its metabolites in biological samples and pharmaceutical preparations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of nabilone and its metabolites due to its sensitivity and specificity. LC-MS/MS methods have been developed and validated for the quantification of cannabinoids and their metabolites in various matrices, including oral fluid nih.gov. These methods often involve sample preparation steps like solid-phase extraction followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in positive or negative ionization modes nih.govmdpi.com.

LC-MS/MS is particularly valuable for analyzing metabolites that may not be suitable for Gas Chromatography (GC) without derivatization. Predicted LC-MS/MS spectra for nabilone and its metabolites are available in databases, aiding in their identification and characterization hmdb.cadrugbank.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another important technique utilized in the analysis of nabilone and other cannabinoids. GC-MS is effective for the analysis of volatile and thermally stable compounds thermofisher.com. For many metabolites, GC analysis requires chemical derivatization to increase volatility and thermal stability thermofisher.com.

GC-MS generates reproducible molecular fragmentation patterns through electron ionization (EI), which allows for compound identification by comparing measured spectra with existing spectral libraries thermofisher.com. Predicted GC-MS spectra for nabilone are available, facilitating its identification hmdb.cadrugbank.com. GC-MS has been used in the analysis of cannabinoids, including THC and its metabolites researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including nabilone and its metabolites hyphadiscovery.comegyankosh.ac.inlibretexts.orgnih.gov. NMR provides detailed information about the molecular structure, including the arrangement of atoms and functional groups egyankosh.ac.inlibretexts.org.

One- and two-dimensional NMR techniques, such as ¹H NMR, COSY, HSQC, HMBC, and NOESY, are used to determine the connectivity and spatial arrangement of atoms within a molecule hyphadiscovery.comlibretexts.orgnih.gov. These techniques are crucial for confirming the structure of synthesized nabilone and identifying the structures of its metabolites hyphadiscovery.com. NMR spectroscopy is considered a key tool in the identification and structural elucidation of organic molecules egyankosh.ac.in.

NMR TechniqueInformation Provided
¹H NMRNumber and types of hydrogen atoms, chemical environment
COSYCorrelation between coupled protons
HSQCCorrelation between directly bonded carbon and hydrogen atoms
HMBCCorrelation between carbon and hydrogen atoms separated by multiple bonds
NOESYCorrelation between spatially close protons

Common NMR techniques used in structural elucidation. hyphadiscovery.comlibretexts.orgnih.gov

NMR can also be used for quantitative analysis mdpi.comhyphadiscovery.com. Studies comparing LC-MS/MS and NMR for metabolite quantification have shown good agreement between the two techniques for certain compounds mdpi.com.

Broader Scientific Contributions and Future Research Avenues

Advancement of Endocannabinoid System Understanding through Nabilone (B1677615) Research

Nabilone's primary mechanism of action involves its interaction with the endocannabinoid system, a complex cell-signaling network that regulates various physiological processes, including pain, mood, appetite, and memory. nih.govpatsnap.com As a synthetic, orally active cannabinoid, nabilone provides more predictable and consistent effects compared to natural cannabis, which contains a complex mixture of compounds. nih.gov This predictability has made it a valuable tool in clinical studies aimed at elucidating the role of the ECS in various health conditions.

Research utilizing nabilone has helped to solidify the understanding of the ECS's involvement in:

Pain Modulation: Studies on nabilone for chronic pain have investigated the role of CB1 and CB2 receptors in pain signaling pathways. patsnap.com

Nausea and Vomiting Control: Nabilone's approval for chemotherapy-induced nausea and vomiting highlighted the critical role of the ECS in regulating emetic responses. nih.govtaylorandfrancis.com

Appetite Stimulation: Research into nabilone's effects on appetite has provided insights into the ECS's role in metabolic regulation. taylorandfrancis.com

Neurological and Psychiatric Conditions: Clinical trials have explored the therapeutic potential of nabilone in conditions like Alzheimer's disease, post-traumatic stress disorder (PTSD), and anxiety, suggesting a modulatory role for the ECS in these disorders. youtube.comnih.gov For instance, in Alzheimer's disease research, it is hypothesized that the loss of endogenous cannabinoids contributes to cell death, and by stimulating CB1 and CB2 receptors, nabilone may help counteract excitotoxicity and neuroinflammation. youtube.com

Nabilone as a Pharmacological Research Tool for Probing Cannabinoid Receptor Biology

As a partial agonist at both CB1 and CB2 receptors, nabilone serves as a crucial pharmacological tool for investigating the specific functions of these receptors. drugbank.com Its distinct chemical structure and pharmacological profile, being twice as active as Δ⁹-THC, allow researchers to dissect the roles of cannabinoid receptors in the central and peripheral nervous systems. drugbank.com

Key aspects of nabilone's utility as a research tool include:

Receptor Function Studies: Nabilone is used to study the downstream effects of CB1 and CB2 receptor activation, helping to map the signaling pathways involved. patsnap.com

Comparative Pharmacology: By comparing the effects of nabilone with other cannabinoids, researchers can understand how subtle differences in chemical structure can lead to varied pharmacological outcomes.

Preclinical and Clinical Models: Nabilone is employed in various research models to probe the therapeutic potential of targeting the ECS for a range of disorders.

The following table summarizes the key receptor interactions of Nabilone:

ReceptorTypeAction
Cannabinoid Receptor 1 (CB1R)G-protein coupled receptorWeak Partial Agonist
Cannabinoid Receptor 2 (CB2R)G-protein coupled receptorWeak Partial Agonist

Insights into Cannabinoid Receptor Signaling Bias and Allosteric Modulation

The concepts of biased agonism and allosteric modulation are at the forefront of G protein-coupled receptor (GPCR) pharmacology. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor, potentially leading to more targeted therapies with fewer side effects. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous ligands. nih.govnih.gov

While the broader field of cannabinoid research is actively exploring these areas, specific studies detailing nabilone's profile as a biased agonist or an allosteric modulator are limited in the publicly available scientific literature. General research on cannabinoid receptors indicates that different ligands can stabilize distinct receptor conformations, leading to varied downstream signaling. researchgate.net However, dedicated studies to characterize nabilone's specific "fingerprint" in terms of G-protein versus β-arrestin pathway activation are not extensively documented. Similarly, while allosteric modulation of the CB1 receptor is a promising therapeutic avenue, there is currently a lack of specific research investigating nabilone's potential to act as an allosteric modulator. nih.govnih.gov

Potential for Nabilone-Derived Scaffolds in Novel Pharmacological Probe Development

The development of chemical probes is essential for dissecting the complexities of biological systems like the endocannabinoid system. nih.gov These probes, which can be selective agonists, antagonists, or inhibitors of metabolic enzymes, are crucial for target validation and mechanistic studies. nih.gov

Despite the utility of nabilone in research, there is a notable gap in the literature regarding the use of its chemical structure as a scaffold for developing novel pharmacological probes. While the development of probes for the ECS is an active area of research, with a focus on creating highly selective and potent molecules, there is no readily available information from the conducted searches to suggest that nabilone's specific chemical backbone is being used as a template for the next generation of research tools.

Unexplored Pharmacological Interactions and Target Identifications beyond Canonical Cannabinoid Receptors

The pharmacological effects of cannabinoids are not exclusively mediated by CB1 and CB2 receptors. A growing body of evidence suggests that cannabinoids can also interact with other receptors, often referred to as non-canonical or "off-target" receptors. These include the Transient Receptor Potential Vanilloid 1 (TRPV1), G protein-coupled receptor 55 (GPR55), and G protein-coupled receptor 18 (GPR18). nih.govresearchgate.net

While the interaction of other cannabinoids with these receptors is an area of active investigation, specific studies on nabilone's binding affinity and functional activity at these non-canonical targets are not well-documented in the current literature. Research has shown that other cannabinoids can modulate these channels, suggesting a potential for a broader mechanism of action for compounds like nabilone that warrants further investigation. nih.govresearchgate.net For example, some cannabinoids have been shown to be agonists at GPR55, while others may act as antagonists. mdpi.com Similarly, certain cannabinoids have been found to modulate TRPV1 channels, which are involved in pain sensation. nih.gov Future research is needed to determine if nabilone shares these properties.

Methodological Innovations Driven by Nabilone-Related Research

The study of nabilone has utilized various established research methodologies, but there is limited evidence to suggest that research on this specific compound has been a primary driver of significant methodological innovations. Clinical trials involving nabilone have employed standard designs, such as randomized, double-blind, placebo-controlled trials, to assess its efficacy and safety. nih.govcamh.caclinconnect.io

More advanced techniques, such as Positron Emission Tomography (PET) imaging, are being used to investigate the effects of nabilone on the endocannabinoid system in the human brain. camh.cawithpower.com For example, PET studies can be used to measure the occupancy of cannabinoid receptors by nabilone or to assess its impact on the levels of enzymes involved in endocannabinoid metabolism. nih.govnih.govyale.edu While these studies apply cutting-edge technology to understand nabilone's effects, the methodologies themselves were not specifically developed as a result of nabilone research. The field of cannabis research, in general, is pushing for more innovative research designs to address the complexities of the plant's effects, and studies involving synthetic cannabinoids like nabilone are part of this broader trend. researchgate.net

Q & A

Basic Research Questions

Q. How should researchers design randomized controlled trials (RCTs) to evaluate Cesamet’s efficacy in chronic pain management while addressing limitations of previous studies (e.g., small sample sizes, high dropout rates)?

  • Methodological Answer : Prior studies, such as Skrabek et al. (2008), highlighted issues like small cohorts (n=32) and lack of intention-to-treat (ITT) analysis . To address these, researchers should:

  • Calculate sample sizes using power analysis to ensure statistical validity.
  • Implement blinded protocols to reduce bias.
  • Apply ITT analysis to account for dropout rates and avoid overestimating efficacy.
  • Extend trial durations (e.g., ≥6 months) to assess long-term effects.
  • Include validated pain scales (e.g., Visual Analog Scale) and objective biomarkers (e.g., inflammatory markers) as dual endpoints.

Q. How can researchers apply the PICO framework to formulate precise research questions for this compound’s off-label use in neuropathic pain?

  • Methodological Answer : Using PICO (Population, Intervention, Comparison, Outcome) :

  • Population : Adults with diabetic neuropathy refractory to gabapentin.
  • Intervention : this compound 1 mg twice daily.
  • Comparison : Placebo or active comparator (e.g., amitriptyline).
  • Outcome : ≥50% reduction in pain intensity (measured via Neuropathic Pain Scale).
  • This structure ensures clarity and alignment with regulatory requirements for off-label investigations.

Q. What in vitro and in vivo models are most valid for studying this compound’s mechanism of action in pain modulation?

  • Methodological Answer : Preclinical studies should prioritize:

  • In vitro : CB1/CB2 receptor binding assays using transfected HEK cells to quantify affinity (Ki values) .
  • In vivo : Chronic constriction injury (CCI) models in rodents to assess mechanical allodynia and thermal hyperalgesia.
  • Include controls for cannabinoid receptor antagonists (e.g., rimonabant) to confirm target specificity.

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing ITT vs. per-protocol data in this compound trials, especially when addressing high dropout rates?

  • Methodological Answer : Advanced approaches include:

  • Multiple imputation : To handle missing data under the Missing at Random (MAR) assumption.
  • Sensitivity analysis : Compare ITT and per-protocol results to assess robustness.
  • Survival analysis : Model time-to-dropout to identify confounding factors (e.g., adverse events) .

Q. What systematic approaches are recommended for resolving contradictions in existing data on this compound’s analgesic efficacy across different patient populations?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews :

  • Conduct meta-analyses stratified by pain type (e.g., cancer vs. fibromyalgia).
  • Use meta-regression to explore heterogeneity (e.g., dose-response relationships, comorbidities).
  • Apply GRADE criteria to evaluate evidence quality, prioritizing studies with low risk of bias .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be integrated into this compound clinical trials to optimize dosing regimens?

  • Methodological Answer :

  • Collect serial plasma samples to estimate PK parameters (e.g., Cmax, t½) and link them to PD outcomes (e.g., pain relief duration).
  • Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability.
  • Validate models with external cohorts to ensure generalizability .

Q. What strategies can researchers employ to identify and access high-quality pharmacokinetic datasets for this compound from public repositories?

  • Methodological Answer :

  • Use semantic search tools (e.g., Google Dataset Search, Mendeley Data) with filters for "nabilone pharmacokinetics" and "human trials" .
  • Verify dataset quality through metadata completeness (e.g., inclusion of dose, demographics, assay methods).
  • Cross-reference with regulatory documents (e.g., FDA Drug Approval Packages) for raw data availability.

Data Presentation Guidelines

  • Table 1 : Key Parameters for this compound RCT Design

    ParameterRecommendationRationale
    Sample Size≥100 per arm80% power, α=0.05, effect size=0.3
    Dropout Rate Adjustment20% overestimationMitigate attrition bias
    Primary EndpointVAS score changeFDA-recognized outcome

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.